8-methoxyisoquinoline-4-carboxylic acid
CAS No.: 1539960-58-1
Cat. No.: VC11631297
Molecular Formula: C11H9NO3
Molecular Weight: 203.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1539960-58-1 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
8-Methoxyisoquinoline-4-carboxylic acid is a monocyclic heteroaromatic compound with the following key properties:
| Property | Value |
|---|---|
| CAS Number | 1539960-58-1 |
| Molecular Formula | |
| Molecular Weight | 203.2 g/mol |
| Purity | ≥95% (as reported) |
The methoxy group at the 8-position introduces electron-donating effects, influencing the compound’s reactivity and solubility, while the carboxylic acid at the 4-position enables salt formation and hydrogen bonding.
Synthetic Methodologies
Hypothetical Synthesis Routes
While no published synthesis of 8-methoxyisoquinoline-4-carboxylic acid exists, pathways for analogous compounds provide a template. For example, 7-hydroxyquinoline-4-carboxylic acid is synthesized via:
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Condensation: 6-Bromoisatin reacts with pyruvic acid in NaOH to form 7-bromoquinoline-2,4-dicarboxylic acid .
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Decarboxylation: Thermal decomposition in nitrobenzene at 210°C yields 7-bromoquinoline-4-carboxylic acid .
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Esterification and Functionalization: Methanol and thionyl chloride convert the acid to its methyl ester, followed by Pd-catalyzed coupling to introduce substituents .
Adapting this route, 8-methoxyisoquinoline-4-carboxylic acid could theoretically be synthesized by substituting bromine with methoxy via nucleophilic aromatic substitution or transition-metal-catalyzed methoxylation.
Challenges in Synthesis
Key hurdles include:
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Positional Selectivity: Ensuring methoxy incorporation at the 8-position without side reactions.
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Carboxylic Acid Stability: Avoiding decarboxylation under high-temperature conditions .
Biological Activity and Mechanisms
Anticancer Applications
Isoquinoline derivatives inhibit topoisomerases and histone deacetylases (HDACs). For instance, 5-iodoisoquinoline shows IC values <10 μM against breast cancer cells . The carboxylic acid group in 8-methoxyisoquinoline-4-carboxylic acid may enhance solubility for in vivo delivery.
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound’s bifunctional structure (methoxy and carboxylic acid) makes it a versatile intermediate for:
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Antibiotics: Hybrid molecules combining isoquinoline and β-lactam motifs.
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HDAC Inhibitors: Chelation of zinc ions in enzymatic active sites .
Agrochemical Development
Methoxy-substituted isoquinolines are explored as eco-friendly pesticides due to their low mammalian toxicity and biodegradability. Field trials of isoquinoline-3-carboxylic acid show 68.56% efficacy against Acidovorax citrulli, rivaling commercial agents .
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